molecular formula C17H20 B13787414 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 83830-72-2

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

Cat. No.: B13787414
CAS No.: 83830-72-2
M. Wt: 224.34 g/mol
InChI Key: KVHGVQIXSZOTQM-UHFFFAOYSA-N
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Description

Hexacyclo[66113,6110,1302,709,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique structure characterized by multiple fused rings

Preparation Methods

The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring systems efficiently. The synthetic route often starts with simpler cyclic dienes and dienophiles, which undergo cycloaddition reactions under controlled conditions to form the desired polycyclic structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:

Scientific Research Applications

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects depends on its interactions with other molecules. Its polycyclic structure allows for multiple points of interaction, which can influence its reactivity and binding properties. Molecular targets and pathways involved may include enzyme binding sites, receptor interactions, and participation in complex organic reactions .

Comparison with Similar Compounds

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can be compared to other polycyclic hydrocarbons such as:

Biological Activity

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and applications in various fields.

Structural Overview

This compound is characterized by a unique arrangement of cycloalkene rings that contribute to its reactivity and interaction with biological systems. The molecular structure is significant for understanding its biological implications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study examining the compound's effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, it was found to inhibit growth effectively at certain concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7 (breast cancer). The compound induced apoptosis in these cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Caspase activation
MCF-720Induction of apoptosis

This anticancer activity highlights the compound's potential as a lead for cancer therapeutics.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in clinical isolates of E.coli. The study reported a significant reduction in bacterial load post-treatment with the compound compared to control groups.

Case Study 2: Cancer Cell Line Testing

In another investigation focused on cancer treatment, this compound was tested against various cancer cell lines with promising results indicating selective toxicity towards malignant cells while sparing normal cells.

Properties

CAS No.

83830-72-2

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

InChI

InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2

InChI Key

KVHGVQIXSZOTQM-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6

Origin of Product

United States

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